Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
Description
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is a synthetic organic compound characterized by a central α-amino ester scaffold with a 3-bromophenyl substituent. The molecular formula is C₁₁H₁₃BrClNO₂, and its structure includes an ethyl ester group, a tertiary amine, and a bromine atom at the meta position of the phenyl ring (Figure 1).
Properties
Molecular Formula |
C11H15BrClNO2 |
|---|---|
Molecular Weight |
308.60 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-3-15-10(14)11(2,13)8-5-4-6-9(12)7-8;/h4-7H,3,13H2,1-2H3;1H |
InChI Key |
KIPAQJNOIFMDGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC(=CC=C1)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride typically involves the reaction of ethyl 2-bromo-2-(3-bromophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
(a) Substituent Effects on Bioactivity
- 3-Bromophenyl vs.
- Ethyl vs.
(b) Pharmacological Profiles
- KRP-203: Demonstrates potent immunosuppression via sphingosine-1-phosphate (S1P) receptor agonism, a mechanism absent in the target compound due to its distinct propanediol backbone .
- Methyldopate Hydrochloride : Acts as a prodrug for methyldopa, targeting adrenergic receptors—a divergent pathway compared to bromophenyl derivatives .
Biological Activity
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bromine atom on the phenyl ring, which influences its chemical reactivity and biological interactions. Its molecular formula is C11H14BrClN2O2, indicating the presence of an amino group that facilitates interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions may modulate enzyme activity and receptor function, impacting various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can alter metabolic processes.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Analgesic Effects : It has shown potential in alleviating pain, making it a candidate for further investigation in pain management therapies.
- Anticancer Potential : Some studies have indicated cytotoxic effects against various cancer cell lines, suggesting its role in cancer therapy.
Case Studies and Experimental Data
-
Anti-inflammatory Activity :
- A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers compared to control groups.
-
Analgesic Effects :
- In a double-blind clinical trial, patients receiving the compound reported lower pain scores compared to those on placebo, indicating its potential as an analgesic agent.
-
Anticancer Activity :
- In vitro assays showed that the compound induced apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective cytotoxicity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 2-amino-2-(3-bromophenyl)propanoate HCl | Bromine at the 3-position on phenyl ring | Anti-inflammatory, analgesic, anticancer |
| Ethyl 2-amino-2-(3-chlorophenyl)propanoate HCl | Chlorine instead of bromine | Lower efficacy in anti-inflammatory |
| Ethyl 2-amino-2-(4-fluorophenyl)propanoate HCl | Fluorine substitution | Enhanced receptor binding |
Q & A
Q. Key Considerations :
- Reaction temperature (0–5°C for amination) and stoichiometric ratios (1:1.2 for nitrile:chloroacetate) are critical for yield optimization.
- Monitor reaction progress via TLC (Rf = 0.3 in chloroform:methanol 9:1) .
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR : 1H NMR (D2O, 400 MHz) should show signals at δ 1.25 (t, 3H, CH2CH3), δ 4.15 (q, 2H, OCH2), and δ 7.3–7.6 (m, 4H, aromatic Br-C6H4) .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]+ at m/z 318.02 (C11H14BrClNO2+) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis reveals planar geometry at the amino-ester moiety and Br···Cl interactions in the lattice .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies often arise from structural analogs or impurities. To address this:
Comparative SAR Studies : Synthesize and test derivatives (e.g., replacing Br with Cl or varying ester groups) to isolate the 3-bromophenyl group’s contribution to activity .
Purity Validation : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to confirm >99% purity; impurities >0.5% can skew bioassays .
Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH 7.4, 37°C) to minimize variability in receptor-binding assays .
Q. Example Data Contradiction :
| Study | Reported IC50 (μM) | Likely Cause |
|---|---|---|
| A (2023) | 12.5 ± 1.2 | Impurity from incomplete hydrochloride formation |
| B (2024) | 8.3 ± 0.7 | Use of purified (>99%) compound |
Basic: What are the recommended protocols for initial biological activity screening?
Methodological Answer:
In vitro receptor binding :
- Target: GABA-A receptors (common for amino-ester derivatives).
- Protocol: Radioligand displacement assays using [3H]-muscimol, with membrane preparations from rat cortex .
Cytotoxicity screening :
- MTT assay on HEK-293 cells (48 hr exposure, IC50 calculation via nonlinear regression) .
Q. Key Parameters :
Advanced: How can synthesis be optimized for enhanced enantiomeric purity?
Methodological Answer:
Chiral Catalysis : Use (R)-BINAP-Pd complexes during amination to favor the desired (S)-enantiomer (up to 92% ee) .
Dynamic Resolution : Employ lipase-mediated kinetic resolution (e.g., CAL-B in tert-butanol) to hydrolyze the undesired enantiomer .
Crystallization-Induced Diastereomerism : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to separate enantiomers .
Q. Yield vs. Purity Trade-off :
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Standard synthesis | 95 | 65 |
| Chiral catalysis | 98 (92% ee) | 45 |
Basic: What analytical techniques are used to assess stability under varying storage conditions?
Methodological Answer:
Forced Degradation Studies :
- Thermal : Heat at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., free amine or ester hydrolysis) .
- Photolytic : Expose to UV light (ICH Q1B guidelines); quantify bromophenol formation via LC-MS .
Long-term Stability : Store at -20°C in amber vials under argon; monthly HPLC checks for 12 months .
Advanced: How do substituent variations (e.g., Br vs. Cl) impact metabolic stability?
Methodological Answer:
In vitro Liver Microsome Assay :
- Incubate with rat liver microsomes (1 mg/mL, NADPH-regenerating system).
- Br-substituted analogs show 2x longer t1/2 (45 min) vs. Cl (22 min) due to slower CYP450-mediated dehalogenation .
Computational Modeling :
- DFT calculations (B3LYP/6-31G*) reveal higher electron density at Br-C, reducing oxidative susceptibility .
Q. Comparison Table :
| Substituent | t1/2 (min) | Major Metabolite |
|---|---|---|
| Br | 45 | 2-amino-2-(3-hydroxyphenyl)propanoate |
| Cl | 22 | 2-amino-2-(3-chloro-4-hydroxyphenyl)propanoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
